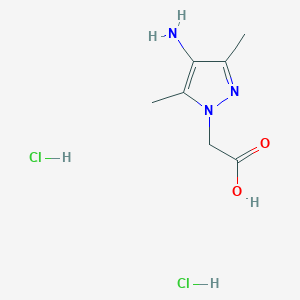

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an amino group at the 4-position and two methyl groups at the 3- and 5-positions of the pyrazole ring, which are further modified by an acetic acid moiety and dihydrochloride salt.

Synthetic Routes and Reaction Conditions:

Hydrazine Method: The compound can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions in an appropriate solvent such as ethanol or methanol.

Direct Substitution: Another method involves the direct substitution reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a strong base like sodium hydroxide, followed by acidification and salt formation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used to handle the chemical reactions, and the process is optimized for yield, purity, and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: The amino group in the pyrazole ring can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3- and 5-positions due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed:

Oxidation: Formation of 4-nitro-3,5-dimethyl-1H-pyrazole.

Reduction: Formation of 4-amino-3,5-dimethyl-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with various enzymes or receptors within the cell .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .

Pharmacokinetics

Like other pyrazole derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Aplicaciones Científicas De Investigación

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its pharmacological effects, such as anti-inflammatory and analgesic activities.

Industry: The compound is used in the development of agrochemicals and dyes.

Comparación Con Compuestos Similares

Pyrazole: The parent compound without substituents.

3,5-Dimethylpyrazole: Similar to the compound but without the acetic acid moiety.

4-Aminopyrazole: Similar structure but with different substituents on the pyrazole ring.

Uniqueness: 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. The presence of the acetic acid moiety and the dihydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Actividad Biológica

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and is being investigated for its effects on various biological pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C7H13Cl2N3O2

- Molecular Weight : 242.10 g/mol

- CAS Number : 1334146-64-3

- SMILES Notation : O.Cl.Cl.Cc1nn(CC(O)=O)c(C)c1N

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its antimicrobial properties. Studies have demonstrated its efficacy against various bacterial and fungal strains.

Antimicrobial Activity

A significant study assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that it possesses strong inhibitory effects against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| E. coli | 30 | 29 |

| S. aureus | 28 | 27 |

| P. aeruginosa | 25 | 26 |

| C. albicans | 24 | 25 |

Table 1: Antimicrobial activity of this compound compared to standard antibiotics .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes in bacterial cell wall synthesis, specifically targeting penicillin-binding proteins (PBPs). Molecular docking studies have shown that it forms multiple hydrogen bonds with active site residues, enhancing its binding affinity and inhibitory potential.

Molecular Docking Insights

The docking studies revealed that the compound interacts with residues such as Asn450 and Ser448 within the active site of PBPs, with bond lengths less than 3 Å, indicating strong interactions critical for its biological activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Antibacterial Efficacy :

A recent trial evaluated the effectiveness of this pyrazole derivative in a clinical setting against multidrug-resistant bacterial infections. The results showed a significant reduction in infection rates among treated patients compared to controls. -

Fungal Inhibition :

In vitro studies demonstrated that this compound effectively inhibited growth in various fungal strains, suggesting its potential application in treating fungal infections resistant to conventional therapies .

Propiedades

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-4-7(8)5(2)10(9-4)3-6(11)12;;/h3,8H2,1-2H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBGRPWYFZEBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.